molecular formula C12H10INO2S B187139 N-(2-iodophenyl)benzenesulfonamide CAS No. 54189-90-1

N-(2-iodophenyl)benzenesulfonamide

Cat. No.: B187139
CAS No.: 54189-90-1
M. Wt: 359.18 g/mol
InChI Key: JQTVJAXMBVZFOW-UHFFFAOYSA-N
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Description

N-(2-iodophenyl)benzenesulfonamide: is an organic compound with the molecular formula C12H10INO2S and a molecular weight of 359.18 g/mol . This compound is characterized by the presence of an iodine atom attached to the phenyl ring, which is further connected to a benzenesulfonamide group. It is used in various chemical reactions and has applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Palladium-Catalyzed Reactions: One common method for synthesizing N-(2-iodophenyl)benzenesulfonamide involves palladium-catalyzed reactions.

    Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale palladium-catalyzed reactions due to their efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions ensures high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N-(2-iodophenyl)benzenesulfonamide can undergo substitution reactions, particularly involving the iodine atom. These reactions often use palladium catalysts and various nucleophiles.

    Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

    Material Science: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, in pharmacological studies, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

**Similar Compounds:

Biological Activity

N-(2-iodophenyl)benzenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a phenyl ring substituted with an iodine atom. The presence of halogen atoms (iodine) enhances the compound's reactivity and potential interactions with biological targets. This structural configuration allows for unique electronic properties that can influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can modulate enzyme activity and affect various signaling pathways within cells.

Biological Activity Overview

  • Anticancer Properties :
    • This compound exhibits antiproliferative effects against various cancer cell lines. Studies suggest that similar compounds in this class inhibit cell growth by targeting key molecular pathways involved in cancer progression. For instance, compounds with analogous structures have demonstrated significant inhibition of tumor-associated carbonic anhydrases (CAs), which are crucial for tumor growth and metastasis .
  • Enzyme Inhibition :
    • The compound has shown potential as an enzyme inhibitor, particularly against carbonic anhydrase isoforms. Inhibitory constants (K_i values) for related benzenesulfonamides have been reported in the range of nanomolar concentrations, indicating strong binding affinity .
  • Mechanistic Studies :
    • Molecular docking studies reveal that this compound can effectively bind to active sites of target proteins, forming stable complexes that inhibit enzymatic activity . This suggests a promising avenue for drug design aimed at specific cancer targets.

Case Studies

  • Antitumor Activity :
    • A study investigating a series of benzenesulfonamides, including derivatives similar to this compound, demonstrated significant cytotoxic effects against human prostate (PC3), breast (MDA-MB-231), and colon cancer (HT-29) cell lines. The efficacy was evaluated at varying concentrations under normoxic and hypoxic conditions, revealing that certain derivatives maintained their potency even under low oxygen levels .
  • Inhibition of Carbonic Anhydrases :
    • Research has shown that this compound analogs effectively inhibit tumor-associated carbonic anhydrases (hCA IX and hCA XII), with K_i values indicating potent inhibitory effects compared to established inhibitors like acetazolamide .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to structurally similar compounds:

Compound NameK_i (nM)Biological Activity
This compoundTBDAnticancer, enzyme inhibition
4-fluoro-N-(2-iodophenyl)47.1Selective inhibition of hCA I
4-bromo-N-(4-chlorophenyl)35.9Antiproliferative effects against cancer

Properties

IUPAC Name

N-(2-iodophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10INO2S/c13-11-8-4-5-9-12(11)14-17(15,16)10-6-2-1-3-7-10/h1-9,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTVJAXMBVZFOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10INO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348203
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54189-90-1
Record name N-(2-iodophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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